molecular formula C15H15NO3 B8156808 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide

2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide

Cat. No.: B8156808
M. Wt: 257.28 g/mol
InChI Key: WEHUWGRGMQHIOZ-UHFFFAOYSA-N
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Description

2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is a chemical compound that belongs to the class of heterocyclic organic compounds This compound is characterized by the presence of a pyridine ring substituted with an ethoxycarbonyl group and a methyl group The 1-oxide moiety indicates the presence of an oxygen atom bonded to the nitrogen atom of the pyridine ring, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then oxidized using an oxidizing agent like hydrogen peroxide to yield the desired N-oxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the N-oxide back to the corresponding pyridine compound.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: Higher oxidation state derivatives of the pyridine ring

    Reduction: 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The compound’s structure allows it to interact with specific biological pathways, influencing various biochemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methoxycarbonyl)phenyl)-3-methylpyridine 1-oxide
  • 2-(3-(Ethoxycarbonyl)phenyl)-4-methylpyridine 1-oxide
  • 2-(3-(Ethoxycarbonyl)phenyl)-3-methylquinoline 1-oxide

Uniqueness

2-(3-(Ethoxycarbonyl)phenyl)-3-methylpyridine 1-oxide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-19-15(17)13-8-4-7-12(10-13)14-11(2)6-5-9-16(14)18/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHUWGRGMQHIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=C(C=CC=[N+]2[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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